molecular formula C9H14N2O3 B3140215 methyl 5-(1H-imidazol-1-yloxy)pentanoate CAS No. 477869-85-5

methyl 5-(1H-imidazol-1-yloxy)pentanoate

Cat. No.: B3140215
CAS No.: 477869-85-5
M. Wt: 198.22 g/mol
InChI Key: SSSSIWYAPUKWFA-UHFFFAOYSA-N
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Description

Methyl 5-(1H-imidazol-1-yloxy)pentanoate is a synthetic organic compound featuring a pentanoate ester backbone linked to an imidazole-1-yloxy moiety. These analogs are frequently explored in medicinal chemistry for their roles as enzyme inhibitors, intermediates in drug synthesis, or bioactive scaffolds .

Properties

IUPAC Name

methyl 5-imidazol-1-yloxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-13-9(12)4-2-3-7-14-11-6-5-10-8-11/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSSIWYAPUKWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCON1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(1H-imidazol-1-yloxy)pentanoate typically involves the reaction of 5-bromopentanoic acid methyl ester with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like potassium carbonate or sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 5-(1H-imidazol-1-yloxy)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can bind to receptor sites, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of methyl 5-(1H-imidazol-1-yloxy)pentanoate and its analogs:

Compound Name (Source) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl]methyl]imidazole-4-propanoate Imidazole + tetrazole Tetrazole-phenylmethyl, propanoate ester 312.34 (M+H+) High-yield synthesis (91%); potential bioactivity
Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate Benzimidazole Nitro group, pentanoate ester 305.33 (calculated) Regulatory-compliant reference material
Compound 10 (Thienoimidazole derivative) Tetrazole-thio + imidazole Methyltetrazole, thienoimidazole, pentanoate 417.14 (M+H+) Moderate yield (65%); diagnostic NMR signals
Compound 15 (Biotin analog) Thienoimidazole Protected biotin core, pentanoate ester N/A Solubility modulation; biological targeting

Key Observations :

  • Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., ) exhibit enhanced aromatic stability and are often used in high-purity reference standards due to their nitro substituents, which improve UV detection in analytical methods. In contrast, imidazole-tetrazole hybrids (e.g., ) may offer superior hydrogen-bonding capacity for enzyme inhibition.
  • Ester Chain Length: this compound’s pentanoate chain provides flexibility for binding interactions, similar to ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate . Shorter chains (e.g., propanoate in ) may reduce steric hindrance in synthetic pathways.

Notes

  • Data Limitations: Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structurally analogous compounds.
  • Synthetic Challenges: Longer ester chains (e.g., pentanoate) may require optimization to avoid side reactions, as seen in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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